Home > Products > Screening Compounds P45552 > Masitinib mesylate
Masitinib mesylate - 1048007-93-7

Masitinib mesylate

Catalog Number: EVT-273624
CAS Number: 1048007-93-7
Molecular Formula: C29H34N6O4S2
Molecular Weight: 594.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Masitinib mesylate is a tyrosine kinase inhibitor (TKI) that selectively targets specific tyrosine kinases involved in various cellular processes. [, , , , , , , , , , , , , , ] Its primary targets are the c-Kit receptor and platelet-derived growth factor receptors (PDGFR) α and β. [, ] It also demonstrates inhibitory effects on fibroblast growth factor receptor 3 (FGFR3) and LYN kinase. [, , ] Due to its inhibitory actions on these kinases, Masitinib mesylate plays a significant role in scientific research, particularly in the fields of oncology, immunology, and neurology.

Source and Classification

Masitinib mesylate is synthesized from masitinib, which itself is a derivative of thiazole compounds. It is classified under the broader category of antineoplastic agents due to its application in treating tumors, particularly mast cell tumors in veterinary medicine. The compound has also been investigated for human diseases, including amyotrophic lateral sclerosis, multiple myeloma, and neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis .

Synthesis Analysis

The synthesis of masitinib mesylate involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with the appropriate thiazole derivatives, which serve as the backbone for the compound.
  2. Bromination: Initially, a ketone is subjected to bromination to form an intermediate compound.
  3. Cyclocondensation: This intermediate undergoes cyclocondensation with thiocarbamide in a polar aprotic solvent like ethanol or methanol under reflux conditions. This step is crucial for forming the thiazole ring structure.
  4. Hydrogenation: The nitro group on the aromatic ring can be reduced to an amine via hydrogenation using catalysts like Raney nickel.
  5. Formation of Mesylate Salt: Finally, the free base form of masitinib can be converted to its mesylate salt by reacting it with methanesulfonic acid .
Molecular Structure Analysis

Masitinib mesylate has a complex molecular structure characterized by the following features:

  • Molecular Formula: C28_{28}H30_{30}N6_6O3_3S
  • Molar Mass: 498.65 g·mol1^{-1}
  • Structural Characteristics: The compound includes a thiazole ring, an aromatic system, and various functional groups that contribute to its biological activity.

The molecular structure can be depicted using various representations including:

  • SMILES Notation: CC(C)C(=O)N1C(=S)N(C(=O)C2=C(N=C(N2C)C(=O)N1C)C)C
  • InChI Key: A unique identifier that encodes the molecular structure for database searches.

The three-dimensional conformation plays a significant role in its interaction with target proteins, particularly receptor tyrosine kinases .

Chemical Reactions Analysis

Masitinib mesylate undergoes several chemical reactions that are critical for its pharmacological activity:

  1. Inhibition of Kinases: The primary reaction involves binding to and inhibiting receptor tyrosine kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR). This inhibition prevents downstream signaling pathways that promote cell proliferation and survival.
  2. Metabolic Stability: In vivo, masitinib mesylate undergoes metabolic transformations primarily in the liver, where it is converted into various metabolites that may retain some biological activity.
  3. Reactivity with Biological Targets: The compound can interact with reactive oxygen species (ROS), influencing inflammatory pathways within cells .
Mechanism of Action

The mechanism of action of masitinib mesylate involves:

  • Targeting Tyrosine Kinases: Masitinib specifically inhibits c-Kit, PDGFR, Lck (lymphocyte-specific protein tyrosine kinase), focal adhesion kinase (FAK), and fibroblast growth factor receptor 3 (FGFR3). By inhibiting these kinases, masitinib disrupts signaling pathways that lead to tumor growth and inflammation.
  • Neuroprotective Effects: Recent studies suggest that masitinib may also exert neuroprotective effects by modulating microglial activation and reducing neuroinflammation in models of neurodegenerative diseases .
  • Antiviral Activity: Masitinib has shown potential in inhibiting viral replication, specifically against SARS-CoV-2 by targeting its main protease .
Physical and Chemical Properties Analysis

Masitinib mesylate exhibits several important physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as methanol and ethanol but shows limited solubility in non-polar solvents.
  • Stability: The stability of masitinib mesylate can vary based on its crystalline form; specific polymorphs have been identified that exhibit better stability under humid conditions.
  • Melting Point: The melting point of masitinib mesylate is typically around 170-175 °C .

These properties are crucial for formulation development and influence the drug's bioavailability.

Applications

Masitinib mesylate has several scientific applications:

  1. Veterinary Medicine: It is primarily used for treating mast cell tumors in dogs under the trade name Masivet.
  2. Oncology Research: Investigated for potential use in treating various human cancers due to its selective inhibition of cancer-related kinases.
  3. Neurodegenerative Disorders: Ongoing research aims to explore its efficacy in conditions like Alzheimer’s disease and amyotrophic lateral sclerosis .
  4. Inflammatory Diseases: Its anti-inflammatory properties make it a candidate for treating conditions characterized by excessive inflammation.
Molecular Pharmacology of Masitinib Mesylate

Tyrosine Kinase Inhibition Profile

Masitinib mesylate (AB-1010 mesylate) is a potent, orally bioavailable phenylaminothiazole-type small molecule inhibitor targeting key receptor and non-receptor tyrosine kinases implicated in oncogenesis, inflammation, and immune dysregulation. Its pharmacological profile is characterized by high selectivity and nanomolar inhibitory potency against specific kinase targets [6] [10].

Target Selectivity: c-Kit, PDGFR-α/β, Lyn, and Fyn Kinases

Masitinib exhibits high-affinity binding and inhibitory activity against:

  • c-Kit (IC₅₀ = 200 nM): The stem cell factor receptor, critical for mast cell survival, proliferation, and differentiation. Masitinib preferentially inhibits wild-type c-Kit over the D816V-mutated isoform commonly observed in systemic mastocytosis [1] [8].
  • PDGFR-α/β (IC₅₀ = 540 nM/800 nM): Platelet-derived growth factor receptors involved in fibroblast activation, stromal remodeling, and tumor angiogenesis [6] [7].
  • Lyn (IC₅₀ = 510 nM) and Fyn: Src-family kinases regulating mast cell degranulation, cytokine release, and signal transduction independent of KIT mutational status [1] [4].

Table 1: Kinase Inhibition Profile of Masitinib Mesylate

Target KinaseIC₅₀ (nM)Biological Role
c-Kit (wild-type)200Mast cell differentiation/proliferation
PDGFR-α540Fibrosis, tumor stroma formation
PDGFR-β800Angiogenesis, perictye recruitment
Lyn (LynB)510Mast cell activation, mediator release
FGFR3>1,000Limited inhibition at clinical concentrations

Masitinib's inhibition of Lyn and Fyn disrupts critical signaling pathways in mast cells, reducing degranulation and inflammatory mediator release independently of KIT mutations [1] [9]. This dual targeting positions masitinib uniquely for diseases driven by mast cell hyperactivity, such as asthma and mastocytosis.

Differential Kinase Affinity Compared to Imatinib and Other TKIs

Masitinib demonstrates distinct pharmacological advantages over first-generation tyrosine kinase inhibitors (TKIs):

  • Superior Wild-Type c-Kit Affinity: Masitinib’s IC₅₀ for wild-type c-Kit (200 nM) is significantly lower than imatinib’s, enhancing efficacy in disorders dependent on non-mutated KIT signaling [4] [10].
  • Activity Against Lyn: Unlike imatinib, masitinib potently inhibits Lyn kinase, which is pivotal for IgE-independent mast cell activation and neuroimmune crosstalk [1] [9].
  • Reduced Off-Target Effects: Masitinib shows minimal inhibition of ABL (imatinib’s primary target) and c-Fms, potentially lowering risks of hematological toxicity [6] [10].

Table 2: Selectivity Comparison of Masitinib vs. Reference TKIs

Kinase TargetMasitinib IC₅₀ (nM)Imatinib IC₅₀ (nM)Clinical Relevance
c-Kit (wt)200600–800Mastocytosis, GIST efficacy
Lyn510>10,000Mast cell mediator release inhibition
PDGFR-β800400Fibrotic disease targeting
Abl>10,000200–600Lower risk of hematological toxicity

This selectivity profile enables masitinib to target immune and stromal cells with precision, distinguishing it from broader-spectrum TKIs [4] [10].

Intracellular Signaling Modulation

Downregulation of Proinflammatory Cytokine Cascades

Masitinib exerts profound immunomodulatory effects by suppressing cytokine networks central to chronic inflammation and neurodegeneration:

  • Microglia/Astrocyte Inhibition: In amyotrophic lateral sclerosis (ALS) models, masitinib (7.5 mg/kg/day) inhibits colony-stimulating factor 1 receptor (CSF-1R) on microglia, reducing transcription of IL-1β, IL-6, and COX-2 by >80% [5]. This shifts the neuroimmune milieu from neurotoxic to neuroprotective states.
  • Peripheral Cytokine Suppression: Clinical trials in severe asthma demonstrate masitinib-mediated reductions in IL-4, IL-5, IL-13, and TNF-α, correlating with improved symptom control despite corticosteroid tapering [3].
  • Antioxidant Effects: Masitinib decreases mitochondrial reactive oxygen species (mROS) production by inhibiting PKC-dependent redox signaling downstream of TLR activation [9].

Table 3: Masitinib-Mediated Cytokine Modulation in Disease Models

Disease ContextKey Suppressed MediatorsObserved Effects
ALS (SOD1G93A rats)IL-1β, IL-6, COX-2, Iba140% reduction in motor neuron loss
Alzheimer’s diseaseIL-33, CCL2, CXCL12Reduced amyloid-associated inflammation
Severe asthmaIL-4, IL-5, IL-13, leukotrienesImproved ACQ scores despite steroid reduction

These effects are achieved at pharmacologically relevant concentrations (1–10 µM) without inducing broad immunosuppression [3] [5].

Mast Cell-Mediated Pathway Disruption in Immune Regulation

Masitinib’s most distinctive mechanism is its targeted disruption of mast cell (MC)-driven inflammation:

  • Degranulation Inhibition: By blocking Lyn/Fyn kinases, masitinib prevents FcεRI-triggered release of histamine, tryptase, and heparin. Phase 3 mastocytosis trials confirmed an 18% decrease in serum tryptase levels (vs. +2% in placebo) and reduced lesion surface area [1] [8].
  • Mast Cell–Glia Crosstalk: In neurological disorders, masitinib interrupts MC-microglia signaling via the KIT/SCF axis, reducing neurotoxic mediator influx into the CNS. This delays motor neuron "dying back" in ALS models [5] [9].
  • Microbiota–Immune Modulation: Masitinib regulates MC-dependent recruitment of neutrophils and monocytes at mucosal barriers, indirectly preserving host-microbiota homeostasis in inflammatory conditions [9].

Mechanistically, masitinib stabilizes mast cells by:

  • Inhibiting SCF-induced KIT dimerization and autophosphorylation [10].
  • Blocking PLCγ-mediated calcium flux and MAPK/NF-κB activation [1] [9].
  • Disrupting mast cell adhesion to extracellular matrix proteins via FAK inhibition (IC₅₀ ~1 µM) [6].

This multi-pathway suppression underpins masitinib’s efficacy in diverse immune pathologies beyond oncology, positioning it as a pioneering immunomodulatory TKI [5] [9].

Properties

CAS Number

1048007-93-7

Product Name

Masitinib mesylate

IUPAC Name

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide

Molecular Formula

C29H34N6O4S2

Molecular Weight

594.8 g/mol

InChI

InChI=1S/C28H30N6OS.CH4O3S/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34;1-5(2,3)4/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32);1H3,(H,2,3,4)

InChI Key

TXCWBWKVIZGWEQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)-1,3-thiazol-2-yl)amino)phenyl)benzamide
AB 1010
AB-1010
AB1010
kinavet CA-1
masatinib
masitinib
masitinib mesylate
masivet

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.